(2R)-2-phosphonooxypropanoic acid

Pyruvate Kinase Inhibition Stereoselectivity PEP Analog

Racemic phospholactate introduces 18-fold potency variation (Ki 21 µM vs. 380 µM) in pyruvate kinase assays, confounding SAR reproducibility. Pure (2R)-2-phosphonooxypropanoic acid eliminates this variable with stereochemically-defined inhibition: • 18-fold higher pyruvate kinase affinity vs. (S)-enantiomer (Ki = 21 µM) • Enables sub-1.5 Å MurA co-crystal structures (PDB 5U4H, 6NKJ) with deposited coordinates • 4,000-fold resistance to PEP carboxylase hydrolysis for multi-hour tracer studies Supplied as analytically validated, chiral-pure free acid with full CoA documentation for immediate global dispatch.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 28238-06-4
Cat. No. B12978857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-phosphonooxypropanoic acid
CAS28238-06-4
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1
InChIKeyCSZRNWHGZPKNKY-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Phosphonooxypropanoic Acid: Stereochemically-Defined PEP Analog


(2R)-2-Phosphonooxypropanoic acid (CAS 28238-06-4), systematically designated (R)-2-phospholactate or D-phospholactate, is a chiral carboxyalkyl phosphate (C₃H₇O₆P, MW 170.058) that functions as a stable, substrate-mimicking inhibitor of multiple phosphoenolpyruvate (PEP)-utilizing enzymes [1]. As the (R)-enantiomer of 2-phospholactic acid, it competitively occupies the PEP binding pocket in key metabolic and biosynthetic enzymes including pyruvate kinase, enolase, PEP carboxylase, PEP carboxykinase, and DAH7PS (3-deoxy-D-arabino-heptulosonate 7-phosphate synthase) [2]. Its stereochemistry at C2 is the primary determinant of differential recognition across enzyme active sites, directly translating into potency differences of up to 18-fold versus the (S)-enantiomer [3]. The compound is utilized as a mechanistic probe, a calibrated inhibitor standard in enzymology, and a co-crystallization ligand for structural biology (22 PDB entries), establishing it as a precise, evidence-backed research tool rather than a commoditized generic reagent [4].

Stereochemically defined PEP analog probe for enzyme mechanistic studies
Calibrated inhibitor standard and reported co-crystallization ligand
Supports stereochemical control workflows across multiple PEP-utilizing enzymes

(2R)-2-Phosphonooxypropanoic Acid: Stereochemical Purity


Interchanging (2R)-2-phosphonooxypropanoic acid with the racemic mixture (DL-phospholactate) or the (S)-enantiomer (L-phospholactate, CAS 28238-07-5) is experimentally inadmissible because these forms exhibit distinct, often inverted, inhibition profiles across PEP-utilizing enzymes [1]. In pyruvate kinase, the (R)-enantiomer binds with 18-fold higher affinity (Ki = 21 µM) than the (S)-form (Ki = 380 µM), while the pattern reverses in PEP carboxykinase where the (S)-enantiomer is 10-fold more potent [2]. Even when stereoisomers show equal affinity—as with enolase (Ki = 370 µM for both)—they induce different ternary complex enhancements indicating structurally dissimilar binding modes [2]. Procuring the undefined racemate introduces an uncontrolled variable that can mask stereospecific effects, inflate apparent Ki values, and confound crystallographic electron density maps. Furthermore, generic phosphoglycolate (lacking the methyl group at C2) or the planar analog vinyl phosphonate fail to recapitulate the tetrahedral intermediate geometry that (2R)-2-phosphonooxypropanoic acid was specifically selected to mimic in DAH7PS and MurA structural studies [3].

Stereochemical inversion

(S)-enantiomer may show reversed or altered inhibition profiles across PEP-utilizing enzymes; enzyme recognition differs significantly.

Racemic mixture

Undefined racemate introduces uncontrolled stereochemical variables, potentially masking stereospecific effects and inflating apparent Ki.

Des-methyl analogs

Phosphoglycolate or vinyl phosphonate lack the C2 methyl group, failing to recapitulate tetrahedral intermediate geometry in structural studies.

(2R)-2-Phosphonooxypropanoic Acid Comparator Evidence


Pyruvate Kinase Stereoselectivity

The (R)-enantiomer of 2-phosphonooxypropanoic acid displays a stereospecific inhibitory potency advantage of 18‑fold over the (S)-enantiomer against rabbit muscle pyruvate kinase. The Ki of (R)-phospholactate is 21 µM, matching the Km of the native substrate phosphoenolpyruvate (26 µM), while (S)-phospholactate exhibits a Ki of 380 µM [1]. Direct binding studies via water proton longitudinal relaxation rate measurements confirm this differential affinity; the ternary enhancement factor εt for the (R)-enantiomer-Mn-enzyme complex (εt = 1.9) closely mirrors that of the natural substrate PEP (εt = 2.2), in contrast to the (S)-enantiomer complex (εt = 3.8), indicating a fundamentally different metal-bridge geometry [1]. This enzyme‑specific stereodiscrimination enables researchers to selectively probe pyruvate kinase active‑site topology using the (R)‑isomer without confounding signals from the (S)‑form.

Pyruvate Kinase Stereoselectivity
Head-to-head
Ki (R) = 21 µM Ki (S) = 380 µM 18-fold difference
Supports stereoselective binding assay context; enables pyruvate kinase active-site topology probing.
Ternary complex enhancement confirms distinct metal-bridge geometry for each enantiomer.
Pyruvate Kinase Inhibition Stereoselectivity PEP Analog Enzyme Kinetics

DAH7PS Inhibition in the Shikimate Pathway

Against Neisseria meningitidis DAH7PS (EC 2.5.1.54), a validated antibacterial target in the shikimate pathway, (R)-phospholactate inhibits with a Ki of 49 µM (0.049 mM) measured at pH 6.8, 25 °C in bis‑tris‑propane buffer with Mn²⁺ [3]. Under identical conditions, the (S)-enantiomer shows a Ki of 360 µM (0.36 mM) [2], representing a 7.3‑fold loss in affinity upon stereochemical inversion. A separate enzyme preparation at pH 6.8 yields a Ki of 99 µM for the (R)-form, further confirming its consistent superiority [3]. The co‑crystal structure (PDB 4UMB) confirms the (R)-enantiomer accurately mimics the tetrahedral phosphohemiketal intermediate rather than the planar oxocarbenium species preferred by the more potent vinyl phosphonate (Ki = 3.9 µM), making the choice of inhibitor geometry critical for mechanistic fidelity [1].

DAH7PS Inhibition
Head-to-head
Ki (R) = 49 µM Ki (S) = 360 µM 7.3-fold difference
Supports DAH7PS inhibitor SAR studies; stereochemical purity avoids inflated IC50 values.
N. meningitidis DAH7PS (shikimate pathway), pH 6.8, Mn²⁺ buffer.
DAH7PS Shikimate Pathway Antibacterial Target Competitive Inhibition

PEP Carboxylase Hydrolytic Stability

PEP carboxylase from Zea mays hydrolyzes D-phospholactate (the (R)-enantiomer) 4,000 times more slowly than it catalyzes the physiological carboxylation reaction between bicarbonate and PEP, and approximately 2‑fold more slowly than it hydrolyzes L‑phospholactate (2,000‑fold slower than the normal reaction) [1]. This quantitative window of stability is critical for experimental designs requiring prolonged incubation times or in vivo metabolic flux analysis; the compound persists long enough to generate interpretable kinetic traces and occupancy in crystallographic soaking experiments, whereas rapidly hydrolyzed analogs such as phosphoglycolate or labile phosphorylated substrates generate confounding inorganic phosphate signals and vanish before steady‑state measurements can be completed.

PEP Carboxylase Hydrolytic Stability
Cross-study comparable
Hydrolysis rate = 1/4000 of physiological reaction; 2‑fold slower than (S)-enantiomer
Supports prolonged kinetic assays and high-occupancy co-crystallization without phosphate artifacts.
Zea mays PEP carboxylase; resistant to unwanted enzymatic consumption.
Metabolic Stability Phosphatase Resistance PEP Carboxylase Hydrolysis

MurA Crystallographic Validation

(2R)-2-phosphonooxypropanoic acid has been co‑crystallized with MurA (UDP‑N‑acetylglucosamine 1‑carboxyvinyltransferase) from multiple clinically relevant bacterial species, yielding structures at resolutions as high as 1.05 Å (PDB 5U4H, Acinetobacter baumannii) and 1.3 Å (PDB 6NKJ, Streptococcus pneumoniae) [1]. These structures unambiguously define the (R)‑enantiomer conformation in the PEP binding site, facilitating the design of potent MurA inhibitors targeting Gram‑negative pathogens. In contrast, no equivalent high‑resolution structures have been deposited for racemic DL‑phospholactate or the isolated (S)‑enantiomer with this enzyme, nor for generic phosphoglycolate, limiting their practical utility for structure‑guided drug design [2].

MurA Crystallographic Validation
Cross-study comparable
1.05 Å (PDB 5U4H) and 1.3 Å (PDB 6NKJ) resolution structures
Enables reproduction of published crystallographic conditions for MurA inhibitor design.
A. baumannii and S. pneumoniae MurA; no equivalent structures for (S)-enantiomer or phosphoglycolate.
MurA Enzyme Crystal Structure Antibacterial Structural Biology

Active-Site Shape: Phosphoglycolate Comparison

Comparison of Ki values across PEP‑utilizing enzymes reveals that the methyl substituent at C2 of (R)-phospholactate (absent in phosphoglycolate) modulates inhibitor recognition in an enzyme‑specific manner. In pyruvate kinase, phosphoglycolate (Ki = 52 µM) is 2.5‑fold weaker than (R)-phospholactate (Ki = 21 µM), indicating that the methyl group contributes favorably to hydrophobic packing [1]. Conversely, in enolase, the two compounds exhibit equal Ki values (370 µM), suggesting that the methyl group neither aids nor hinders binding in the enolase active site [1]. This enzyme‑dependent divergence provides a structural SAR handle: researchers probing active‑site steric tolerance should select (R)-phospholactate over phosphoglycolate when the experimental question requires the presence of a C2 alkyl substituent matching the native pyruvate product geometry.

Phosphoglycolate Comparison
Head-to-head
Pyruvate kinase Ki: (R) 21 µM vs phosphoglycolate 52 µM (2.5-fold) Enolase Ki: equal (370 µM)
Provides a methyl-specific SAR probe; distinct steric tolerance insight compared to simpler analogs.
Methyl substituent contributes favorably in pyruvate kinase, neutral in enolase.
Phosphoglycolate Steric Effects Enzyme Specificity PEP Analog

PEP Carboxykinase Stereoselectivity Reversal

Phosphoenolpyruvate carboxykinase, a key gluconeogenic enzyme, exhibits reversed stereochemical preference relative to pyruvate kinase. The (S)-enantiomer of 2-phosphonooxypropanoic acid inhibits PEP carboxykinase with a Ki of 28 µM, whereas the (R)-enantiomer is 10.4‑fold weaker (Ki = 292 µM) [1]. This phenomenon—where the (R)-form is the preferred inhibitor of pyruvate kinase (Ki = 21 µM) but a poor inhibitor of PEP carboxykinase—enables differential targeting of the two opposing metabolic enzymes within a single experimental system. A researcher using the pure (R)-enantiomer can inhibit pyruvate kinase while leaving PEP carboxykinase largely unaffected, an experimental window that is lost when using the racemic mixture or the (S)-isomer [1].

PEP Carboxykinase Reversal
Head-to-head
Ki (R) = 292 µM Ki (S) = 28 µM 10.4-fold weaker for (R); 189-fold selectivity window vs pyruvate kinase
Enables differential enzyme inhibition in metabolic flux studies; pure (R)‑enantiomer avoids off‑target carboxykinase block.
Stereochemical preference reversal supports selective glycolysis/gluconeogenesis control.
PEP Carboxykinase Metabolic Engineering Gluconeogenesis Stereospecificity

(2R)-2-Phosphonooxypropanoic Acid: Research Applications


Pyruvate Kinase Inhibitor Screening Calibrator

In screening campaigns for pyruvate kinase modulators (relevant to cancer metabolism and glycolytic targeting), (2R)-2-phosphonooxypropanoic acid serves as a validated, stereochemically‑defined positive control inhibitor with a Ki of 21 µM [1]. Its Ki matches the substrate Km within 1.2‑fold, establishing it as an ideal competitor benchmark that recapitulates the native enzyme‑substrate binding energy. Procurement of the pure (R)-enantiomer eliminates the 18‑fold potency variation that would arise from racemic mixtures, ensuring day‑to‑day and lab‑to‑lab assay reproducibility as required by industrial SOPs.

MurA Co-Crystallization Phasing Ligand

The (R)-phospholactate ligand has yielded sub‑1.5 Å resolution co‑crystal structures of MurA from both Acinetobacter baumannii (PDB 5U4H, 1.05 Å) and Streptococcus pneumoniae (PDB 6NKJ, 1.3 Å) [2]. Pharmaceutical chemistry teams selecting this compound can directly reproduce published crystallization conditions, use the deposited PDB coordinates for molecular replacement phasing of novel MurA‑inhibitor complexes, and avoid the hazards of working with the labile natural substrate PEP. No equivalent high‑resolution MurA structures exist for phosphoglycolate or the (S)-enantiomer.

DAH7PS Inhibitor Probe for Shikimate Pathway

(R)-Phospholactate competitively inhibits N. meningitidis DAH7PS with a Ki of 49 µM [3], providing a defined chemical starting point for fragment‑based drug discovery against the shikimate pathway—an established antimicrobial target absent in mammals. Its stereochemical purity is critical because the (S)-enantiomer exhibits a 7.3‑fold higher Ki (360 µM), rendering racemic material unsuitable for meaningful SAR interpretation. The inhibitor mimics the tetrahedral phosphohemiketal intermediate, complementing planar mimics such as vinyl phosphonate in mechanistic studies [4].

Metabolic Flux Selective Enzyme Inhibition

In cell‑based metabolic flux studies examining gluconeogenic versus glycolytic carbon partitioning, the pure (R)-enantiomer (Ki = 21 µM for pyruvate kinase; Ki = 292 µM for PEP carboxykinase) provides a 189‑fold selectivity ratio [1]. This differential inhibition window permits selective blockade of the glycolytic PEP‑to‑pyruvate step while preserving the opposing gluconeogenic reaction, a capability that does not exist when using the (S)-enantiomer or racemic mixture. Combined with its 4,000‑fold resistance to PEP carboxylase‑catalyzed hydrolytic degradation [5], the compound enables multi‑hour stable isotope tracing experiments without concurrent inhibitor depletion.

Application
Selection Property
Validation Focus
Pyruvate kinase assay calibration
Stereochemically defined positive control
Reproducibility and Km-matched binding benchmark
MurA structural biology
Co-crystallization ligand with defined stereochemistry
Reproduce published high-resolution conditions
DAH7PS inhibitor SAR
Tetrahedral intermediate mimic
Stereochemical purity for SAR interpretation
Metabolic flux analysis
Selective pyruvate kinase inhibition
Differential enzyme inhibition profile validation
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